1-(4-Methyl-2-nitrophenyl)propan-2-one
Overview
Description
1-(4-Methyl-2-nitrophenyl)propan-2-one is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
1-(4-Methyl-2-nitrophenyl)propan-2-one and related compounds have been widely studied for their synthesis and structural characterization. For instance, a study explored the synthesis and assignment of absolute configuration of related compounds, contributing to a deeper understanding of their chemical properties (Drewes et al., 1992). Another research focused on the X-ray structures and computational studies of several cathinones, including compounds closely related to this compound, to elucidate their molecular structure (Nycz et al., 2011).
Corrosion Inhibition
The compound has also found applications in corrosion inhibition. A study demonstrated the use of a similar compound, 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one, as an effective corrosion inhibitor for mild steel in acidic solutions, highlighting its potential in industrial applications (Hamani et al., 2017).
Photophysical and Electrochemical Studies
Several studies have investigated the photophysical and electrochemical properties of compounds structurally related to this compound. For instance, research on the solvatochromic behavior of nitro-substituted phenolates provides insights into their interaction with different solvents, which is crucial for understanding their behavior in various environments (Nandi et al., 2012). Another study focused on the electrochemical properties of related compounds, shedding light on their potential in electronic and optical applications (Squella et al., 1997).
Applications in Polymer Science
The compound and its derivatives have been used in the field of polymer science. Research has been conducted on azo polymers incorporating nitrophenyl derivatives for reversible optical storage, demonstrating their potential in data storage technologies (Meng et al., 1996).
Properties
IUPAC Name |
1-(4-methyl-2-nitrophenyl)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7-3-4-9(6-8(2)12)10(5-7)11(13)14/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLPRWHHZSVIRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582994 | |
Record name | 1-(4-Methyl-2-nitrophenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20582994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
481065-79-6 | |
Record name | 1-(4-Methyl-2-nitrophenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20582994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.